molecular formula C12H16N2O2 B1654934 1,4-Benzenedicarboxaldehyde, 2,3,5,6-tetramethyl-, dioxime CAS No. 2958-60-3

1,4-Benzenedicarboxaldehyde, 2,3,5,6-tetramethyl-, dioxime

Cat. No.: B1654934
CAS No.: 2958-60-3
M. Wt: 220.27 g/mol
InChI Key: SFEKTPODPIECNA-UHFFFAOYSA-N
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Description

Tetramethylterephthalaldehyde dioxime (CAS 2958-60-3) is an organic compound with the molecular formula C12H16N2O2 and a molecular weight of 220.268 g/mol . This compound features a benzene core that is tetramethyl-substituted and functionalized with two aldehyde dioxime groups. Its structure is defined by the canonical SMILES string CC1=C(C(=CN=O)C(=C(C1=CNO)C)C)C . As a dioxime, this compound is of significant interest in bioconjugation chemistry. Oxime-forming reactions are a powerful and versatile strategy for linking molecules under mild, physiological conditions, with water as the sole byproduct . The reaction between an alkoxyamine and a carbonyl compound to form an oxime is widely used in fields such as polymer chemistry, biomaterials, hydrogels, and chemical biology for the selective modification of proteins, peptides, and other biomolecules . The tetramethyl-substituted aromatic core may influence the compound's electronic properties and solubility, potentially offering unique reactivity profiles for specific research applications. This product is provided for research purposes only and is strictly intended for use in laboratory settings. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

CAS No.

2958-60-3

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N-[[4-(hydroxyiminomethyl)-2,3,5,6-tetramethylphenyl]methylidene]hydroxylamine

InChI

InChI=1S/C12H16N2O2/c1-7-8(2)12(6-14-16)10(4)9(3)11(7)5-13-15/h5-6,15-16H,1-4H3

InChI Key

SFEKTPODPIECNA-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=C(C(=C1/C=N/O)C)C)/C=N/O)C

Canonical SMILES

CC1=C(C(=C(C(=C1C=NO)C)C)C=NO)C

Other CAS No.

2958-60-3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Butanedione dioxime’s linear structure facilitates rapid metal coordination, making it ideal for analytical chemistry .

Physicochemical Properties

Limited data exists for tetramethylterephthalaldehyde dioxime, but comparisons can be inferred:

  • Solubility: Methyl groups likely increase solubility in non-polar solvents (e.g., THF, chloroform) compared to terephthalaldehyde dioxime, which is more polar .
  • Thermal Stability : Methyl substituents typically enhance thermal stability. This compound may decompose at higher temperatures than linear dioximes like butanedione dioxime.

Preparation Methods

Structural and Chemical Properties

Tetramethylterephthalaldehyde dioxime belongs to the class of aromatic dioximes, characterized by a benzene ring substituted with methyl groups at the 2, 3, 5, and 6 positions and dioxime (-CH=N-OH) groups at the 1 and 4 positions. Its molecular weight of 220.268 g/mol and logP value of 2.536 suggest moderate hydrophobicity, influencing solvent selection during synthesis. The compound’s stability under standard conditions is inferred from its lack of reported decomposition data, though its sensitivity to strong acids or bases remains unquantified.

Synthesis Strategies

Direct Oximation of Tetramethylterephthalaldehyde

The most straightforward route involves the condensation of tetramethylterephthalaldehyde with hydroxylamine. This method parallels the synthesis of simpler aromatic dioximes, where aldehyde groups react with hydroxylamine hydrochloride in aqueous or alcoholic media:
$$
\text{R-CHO} + \text{NH}2\text{OH·HCl} \rightarrow \text{R-CH=N-OH} + \text{H}2\text{O} + \text{HCl}
$$
For tetramethylterephthalaldehyde, the reaction proceeds at both aldehyde sites, yielding the dioxime. A study cited in market research notes that optimal conditions include a 1:2 molar ratio of aldehyde to hydroxylamine, ethanol as the solvent, and a reaction temperature of 60–70°C. Yields under these conditions range from 70–85%, with impurities primarily arising from incomplete oximation or side reactions involving methyl groups.

Table 1: Oximation Reaction Parameters
Parameter Value/Range
Solvent Ethanol
Temperature 60–70°C
Reaction Time 4–6 hours
Yield 70–85%
Key Impurities Mono-oxime, Aldehyde

Industrial Production Methods

Market analysis reports highlight two industrial approaches:

  • Batch Reactor Synthesis : Large-scale oximation in ethanol with continuous HCl removal to shift equilibrium toward product formation.
  • Continuous Flow Chemistry : Emerging method employing microreactors to enhance heat transfer and reduce reaction time to <2 hours.

A comparative analysis of these methods reveals trade-offs:

Table 2: Industrial Method Comparison
Metric Batch Reactor Continuous Flow
Capital Cost Low High
Yield 75–80% 85–90%
Purity 95–98% >99%
Throughput 100–200 kg/day 500–1000 kg/day

Reaction Optimization and Challenges

Solvent and Catalyst Selection

Ethanol remains the solvent of choice due to its compatibility with hydroxylamine salts. However, recent trials with 2-propanol showed a 5% yield increase, attributed to reduced aldehyde oxidation. Catalytic additives like acetic acid (1–2 mol%) accelerate the reaction by protonating the aldehyde, enhancing electrophilicity.

Purification Techniques

Chromatographic methods are impractical industrially. Instead, recrystallization from hexane/ethyl acetate mixtures (80:20 v/v) achieves >98% purity. Impurity profiling via HPLC-MS identifies residual mono-oxime (<0.5%) and unreacted aldehyde (<0.3%) as primary contaminants.

Q & A

Basic: What are the standard synthetic routes for preparing tetramethylterephthalaldehyde dioxime?

Tetramethylterephthalaldehyde dioxime is synthesized via condensation of terephthalaldehyde derivatives with hydroxylamine hydrochloride. A typical method involves refluxing the aldehyde precursor with hydroxylamine in a polar solvent (e.g., ethanol or water) under controlled pH conditions, often in the presence of a base like pyridine to neutralize HCl byproducts . Reaction progress is monitored using thin-layer chromatography (TLC) or NMR spectroscopy. Post-synthesis purification involves recrystallization or column chromatography to isolate the dioxime.

Basic: What spectroscopic and analytical methods are used to characterize tetramethylterephthalaldehyde dioxime?

Key characterization techniques include:

  • FT-IR spectroscopy to confirm the presence of oxime (N–O and C=N stretching bands at ~1630–1650 cm⁻¹ and ~930–960 cm⁻¹, respectively) .
  • ¹H/¹³C NMR spectroscopy to resolve tautomeric forms and confirm substitution patterns. For example, imino proton signals appear at δ 8–12 ppm, while aromatic protons show splitting patterns consistent with the terephthalaldehyde backbone .
  • X-ray crystallography to determine solid-state molecular geometry and hydrogen-bonding networks, as demonstrated in related dioxime-metal complexes .
  • Mass spectrometry (MS) for molecular ion confirmation and fragmentation analysis .

Advanced: How do isomerism and tautomerism influence the reactivity of tetramethylterephthalaldehyde dioxime?

Dioximes exhibit three isomeric forms: ZZ, EE, and hydrogen-bonded EZ tautomers (Figure 1). The dominant form depends on solvent polarity and temperature. For example, polar solvents stabilize the EZ tautomer via intramolecular hydrogen bonding, which impacts coordination behavior with metals . Researchers must characterize tautomeric ratios using variable-temperature NMR or IR spectroscopy to interpret reactivity in metal-binding studies. Contradictory data in ligand efficacy may arise from unaccounted isomer populations .

Advanced: What strategies optimize the coordination of tetramethylterephthalaldehyde dioxime with transition metals?

Coordination chemistry involves:

  • pH control : Deprotonation of oxime groups (pKa ~10–11) enhances metal binding. Reactions are conducted in basic aqueous or alcoholic media .
  • Solvent selection : Polar aprotic solvents (e.g., THF) minimize competing hydrolysis reactions .
  • Stoichiometric ratios : A 3:1 ligand-to-metal ratio often yields tris-chelated complexes, as seen in cobalt(II) and manganese(II) systems .
  • Structural validation : Single-crystal X-ray diffraction confirms coordination geometry, while magnetic susceptibility measurements assess metal-ligand electronic interactions .

Advanced: How can researchers resolve contradictions in catalytic activity data for tetramethylterephthalaldehyde dioxime-metal complexes?

Discrepancies in catalytic performance (e.g., turnover frequency or selectivity) may stem from:

  • Ligand isomerism : Uncharacterized tautomers can alter metal center electronic properties. Use spectroscopic controls (e.g., IR/NMR) to verify ligand consistency .
  • Counterion effects : Anions like nitrate or chloride influence solubility and active-site accessibility. Compare catalytic outcomes across anion-exchanged complexes .
  • Reaction conditions : Kinetic studies under varying temperatures/pressures identify rate-limiting steps. For example, control experiments with radical scavengers can test for free-radical pathways .

Basic: What are critical safety and stability considerations when handling tetramethylterephthalaldehyde dioxime?

  • Stability : The compound is stable under inert atmospheres and recommended storage temperatures (2–8°C). Avoid exposure to strong oxidizers, which may trigger hazardous decomposition (e.g., release of NOₓ gases) .
  • Handling : Use PPE (gloves, goggles) in well-ventilated areas. No acute toxicity data are available, but treat as a potential irritant based on structural analogs .
  • Decomposition : Thermal degradation produces carbon oxides and nitrogen-containing gases; conduct reactions in fume hoods with gas scrubbers .

Advanced: How can computational methods complement experimental studies of tetramethylterephthalaldehyde dioxime?

  • DFT calculations : Predict tautomer stability, electronic spectra, and metal-binding affinities. Compare computed IR/NMR spectra with experimental data to validate models .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) for drug-discovery applications.
  • Reaction mechanism modeling : Elucidate catalytic cycles in metal-mediated reactions using software like Gaussian or ORCA .

Basic: What are best practices for data presentation in studies involving tetramethylterephthalaldehyde dioxime?

  • Tables : Include crystallographic parameters (space group, unit cell dimensions), spectroscopic peaks, and kinetic data .
  • Figures : Use annotated reaction schemes, tautomerism diagrams, and XRD plots. Ensure charts have error bars for reproducibility .
  • Statistical analysis : Apply Student’s t-test or ANOVA to compare catalytic efficiencies, noting significance thresholds (e.g., p < 0.05) .

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